2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole
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Overview
Description
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is a complex organic compound that belongs to the class of benzodiazoles This compound is characterized by the presence of a piperazine ring substituted with a methoxybenzenesulfonyl group and a benzodiazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the condensation of o-phenylenediamine with formic acid or its derivatives under acidic conditions.
Introduction of the Piperazine Ring: The piperazine ring is introduced by reacting the benzodiazole core with piperazine in the presence of a suitable catalyst.
Methoxybenzenesulfonyl Substitution: The final step involves the sulfonylation of the piperazine ring with 3-methoxybenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing the use of hazardous reagents and solvents. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzodiazole derivatives.
Scientific Research Applications
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent targeting various receptors and enzymes.
Biological Studies: The compound is used in studies related to its interaction with biological macromolecules and its effects on cellular processes.
Pharmaceutical Research: It serves as a lead compound in the development of new drugs for treating neurological disorders and other diseases.
Industrial Applications: The compound is explored for its use in the synthesis of advanced materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of 2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole involves its interaction with specific molecular targets such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity, molecular docking, and structure-activity relationships provide insights into its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(2-methoxyphenyl)piperazin-1-yl]-1H-benzo[d]imidazole
- 2-[4-(4-bromophenyl)piperazin-1-yl]methyl-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione
Uniqueness
2-[4-(3-methoxybenzenesulfonyl)piperazin-1-yl]-1-methyl-1H-1,3-benzodiazole is unique due to its specific substitution pattern and the presence of both a benzodiazole core and a methoxybenzenesulfonyl group. This unique structure contributes to its distinct pharmacological properties and potential therapeutic applications.
Properties
IUPAC Name |
2-[4-(3-methoxyphenyl)sulfonylpiperazin-1-yl]-1-methylbenzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O3S/c1-21-18-9-4-3-8-17(18)20-19(21)22-10-12-23(13-11-22)27(24,25)16-7-5-6-15(14-16)26-2/h3-9,14H,10-13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGQYZUIQLSATBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2N=C1N3CCN(CC3)S(=O)(=O)C4=CC=CC(=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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